molecular formula C15H26O B14126258 Pentadeca-11,13-dienal CAS No. 123350-53-8

Pentadeca-11,13-dienal

Cat. No.: B14126258
CAS No.: 123350-53-8
M. Wt: 222.37 g/mol
InChI Key: RUZLENSCIVMFGF-UHFFFAOYSA-N
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Description

Pentadeca-11,13-dienal is an organic compound characterized by a long carbon chain with two double bonds located at the 11th and 13th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadeca-11,13-dienal can be synthesized through various methods, including olefin metathesis reactions. Olefin metathesis is a powerful and versatile reaction that allows the formation of new carbon-carbon double bonds by the exchange of alkylidene groups between alkenes. This reaction is typically catalyzed by transition metal complexes, such as Grubbs catalysts .

Industrial Production Methods

In industrial settings, this compound can be produced from natural precursors like cardanol, which is derived from cashew nut shell liquid. The olefin metathesis reaction on cardanol, which contains multiple unsaturated phenolic compounds, is an important method for synthesizing this compound .

Chemical Reactions Analysis

Types of Reactions

Pentadeca-11,13-dienal undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of aldehydes, ketones, or carboxylic acids.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alcohols or alkanes.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentadeca-11,13-dienal is unique due to its specific structure and the presence of two double bonds, which confer distinct chemical reactivity and biological activity. Unlike peptides like pentadeca arginate and BPC-157, this compound is an aldehyde, which allows it to participate in a different set of chemical reactions and applications.

Properties

CAS No.

123350-53-8

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

pentadeca-11,13-dienal

InChI

InChI=1S/C15H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-5,15H,6-14H2,1H3

InChI Key

RUZLENSCIVMFGF-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CCCCCCCCCCC=O

Origin of Product

United States

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